molecular formula C5H3ClINO B8818401 2-Chloro-3-iodopyridin-4-ol CAS No. 1226879-01-1

2-Chloro-3-iodopyridin-4-ol

Cat. No.: B8818401
CAS No.: 1226879-01-1
M. Wt: 255.44 g/mol
InChI Key: MNLHNFORUSFEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Halogenated Pyridine (B92270) Scaffolds

The pyridine ring, an aromatic heterocycle containing a nitrogen atom, is a fundamental scaffold in a vast array of chemical compounds. rsc.orgsemanticscholar.orgenpress-publisher.com Its presence is ubiquitous in nature, found in essential biomolecules like vitamins (niacin and pyridoxine) and coenzymes. nih.gov In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its consistent appearance in a wide range of FDA-approved drugs. rsc.orgrsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts polarity, which can enhance the solubility and bioavailability of drug candidates. enpress-publisher.comnih.gov

The introduction of halogen atoms onto the pyridine ring dramatically influences its chemical and physical properties. Halogens can alter the electronic distribution within the ring, affect the acidity of protons, and provide sites for further chemical modification through various coupling reactions. ambeed.comnih.gov This functionalization is a key strategy in drug design, allowing for the fine-tuning of a molecule's interaction with biological targets. Halogenated pyridines are crucial intermediates in the synthesis of numerous pharmaceuticals and agrochemicals, including insecticides, fungicides, and herbicides. enpress-publisher.comrsc.orgchemicalbook.com

Overview of Pyridinol Derivatives in Advanced Organic Synthesis

Pyridinol derivatives, which feature a hydroxyl group on the pyridine ring, are pivotal intermediates in advanced organic synthesis. numberanalytics.comresearchgate.net The hydroxyl group can act as a directing group in electrophilic substitution reactions and can be converted into other functional groups, further expanding the synthetic utility of these compounds. The tautomeric equilibrium between the pyridinol and pyridone forms is an important characteristic that can be influenced by the solvent and other substituents on the ring. researchgate.net

In recent years, significant progress has been made in the development of novel synthetic methods for preparing functionalized pyridines and pyridinols. numberanalytics.comresearchgate.net These advancements include new transition-metal-catalyzed cross-coupling and cyclization reactions, which provide efficient routes to complex pyridine derivatives. researchgate.net Photocatalysis and electrocatalysis are also emerging as powerful tools for pyridine synthesis under mild conditions. numberanalytics.com These sophisticated techniques have expanded the accessibility and diversity of pyridinol derivatives for various applications.

Pyridinol-containing compounds have shown a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. nih.gov The ability of the pyridinol scaffold to serve as a hydrogen bond donor and acceptor makes it a valuable motif in fragment-based drug design and as a hinge-binding motif for kinases. nih.gov

Research Focus on 2-Chloro-3-iodopyridin-4-ol within the Context of Halogenated Pyridinols

Within the diverse family of halogenated pyridinols, this compound stands out as a compound of particular interest for synthetic chemists. Its structure combines a chloro, an iodo, and a hydroxyl group on a pyridine ring, offering multiple reactive sites for chemical manipulation. The differential reactivity of the chloro and iodo substituents allows for selective functionalization, making it a versatile building block for the synthesis of complex, polysubstituted pyridines.

The presence of both a chlorine and an iodine atom allows for sequential cross-coupling reactions, a powerful strategy for constructing intricate molecular architectures. The hydroxyl group can modulate the reactivity of the ring and can itself be a site for further derivatization. Research on this compound and its derivatives is driven by the potential to create novel compounds with unique chemical properties and biological activities. While specific research findings on this exact compound are not extensively detailed in publicly available literature, its structural features place it at the crossroads of several important areas of chemical synthesis and medicinal chemistry research. The related compound, 2-Chloro-3-iodopyridin-4-amine (B1632570), has been noted for its utility as a synthetic intermediate. chemicalbook.comchemicalbook.comchemdad.comchemicalbook.combldpharm.com

Below is a data table summarizing the key properties of related compounds, which helps to contextualize the potential characteristics of this compound.

Property2-Chloro-3-iodopyridin-4-amine2-Iodo-3-pyridinol2-chloro-4-iodopyridin-3-ol
Molecular Formula C5H4ClIN2C5H4INOC5H3ClINO
Molecular Weight 254.46 g/mol Not specified255.44 g/mol
Melting Point 116-117 °CNot specifiedNot specified
Boiling Point 377.0±42.0 °C (Predicted)Not specifiedNot specified
Density 2.139±0.06 g/cm3 (Predicted)Not specifiedNot specified
CAS Number 909036-46-040263-57-81207973-15-6

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-iodo-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClINO/c6-5-4(7)3(9)1-2-8-5/h1-2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLHNFORUSFEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501310043
Record name 2-Chloro-3-iodo-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226879-01-1
Record name 2-Chloro-3-iodo-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1226879-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-iodo-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Halogenated Pyridinols

Established Synthetic Routes to Halogenated Pyridinols

The construction of polysubstituted pyridinols, such as 2-Chloro-3-iodopyridin-4-ol, relies on a combination of regioselective reactions and strategic functional group manipulations.

Regioselective Halogenation Approaches

The precise installation of halogen atoms onto a pyridine (B92270) ring is a significant synthetic challenge due to the electron-deficient nature of the heterocycle. However, various methods have been developed to achieve regioselectivity.

For the synthesis of a precursor to the target molecule, 2-chloro-3-iodopyridin-4-amine (B1632570), a regioselective iodination of 2-chloropyridin-4-amine is a key step. This transformation can be achieved using iodine monochloride (ICl) in acetic acid. chemicalbook.comchemicalbook.com The reaction of 2-chloropyridin-4-amine with ICl in the presence of a base like sodium acetate (B1210297) proceeds at an elevated temperature to yield the desired 2-chloro-3-iodopyridin-4-amine. chemicalbook.com This method highlights a direct approach to installing the iodine at the C-3 position, ortho to the activating amino group.

Alternative strategies for regioselective halogenation often involve the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring towards electrophilic substitution, particularly at the 4-position, and can also facilitate substitution at the 2- and 6-positions. nih.gov For instance, a sequence involving N-oxide formation, nitration at the 4-position, and subsequent displacement of the nitro group with a halide can be a viable, albeit indirect, route. nih.gov

Another powerful technique involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. chemrxiv.org This method temporarily transforms the electron-deficient pyridine into a more reactive alkene-like structure, allowing for highly regioselective halogenation under mild conditions before the pyridine ring is reformed. chemrxiv.org While not directly reported for this compound, this strategy offers a potential pathway for accessing specifically substituted halopyridines.

Recent developments have also explored radical-based direct C-H iodination, which has been shown to be effective for the C-3 and C-5 iodination of pyridones and pyridines. rsc.org

Table 1: Regioselective Iodination of 2-chloropyridin-4-amine
Starting MaterialReagentsConditionsProductYieldReference
2-chloropyridin-4-amineIodine monochloride, Sodium AcetateAcetic acid, 70°C, 16h2-chloro-3-iodopyridin-4-amineNot specified in abstract chemicalbook.com
2-chloro-4-amino pyridineIodine monochloride, Potassium acetateGlacial acetic acid, 70°C, 4hMixture of iodopyridines49.7% (of desired isomer after purification) chemicalbook.com

Functional Group Interconversions Leading to Pyridinol Scaffolds

Functional group interconversions are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. chemicalbook.com A critical step in the synthesis of this compound from its amino precursor is the conversion of the 4-amino group into a 4-hydroxyl group. This is classically achieved through a diazotization reaction.

The process involves treating the aminopyridine, in this case, 2-chloro-3-iodopyridin-4-amine, with a diazotizing agent such as sodium nitrite (B80452) in the presence of a strong acid (e.g., sulfuric acid) at low temperatures (0–5 °C). This generates an unstable diazonium salt intermediate. Subsequent heating of the diazonium salt solution leads to its decomposition, with the loss of nitrogen gas and the introduction of a hydroxyl group at the 4-position to form the target pyridinol. This diazotization-hydroxylation sequence is a well-established method for converting aromatic amines to phenols and their heterocyclic analogues.

Table 2: General Diazotization-Hydroxylation Reaction
Starting MaterialReagentsConditionsProductReference
Aromatic Amine1. NaNO₂, H₂SO₄2. H₂O, Heat1. 0–5 °C2. Elevated temperatureAromatic Alcohol

Multi-step Reaction Sequences for Substituted Pyridinols

The synthesis of a complex molecule like this compound is inherently a multi-step process. Based on the methodologies discussed, a plausible synthetic sequence can be constructed.

A practical route would commence with a commercially available starting material, such as 2-chloropyridin-4-amine. chemicalbook.comchemicalbook.com The first key transformation is the regioselective iodination at the C-3 position. This is accomplished using an iodinating agent like iodine monochloride in an acidic medium, which is directed by the activating amino group at C-4. chemicalbook.comchemicalbook.com This step yields 2-chloro-3-iodopyridin-4-amine. chemicalbook.comchemicalbook.comchemicalbook.combldpharm.comscbt.com

The subsequent and final step in this sequence is the conversion of the 4-amino group to a 4-hydroxyl group. This is achieved via the Sandmeyer-type diazotization reaction. The 2-chloro-3-iodopyridin-4-amine is treated with sodium nitrite in a strong acid, followed by hydrolysis of the resulting diazonium salt to afford the final product, this compound.

Numerous multi-component reactions have also been developed for the one-pot synthesis of highly substituted pyridines and pyridinols, which can offer increased efficiency by avoiding the isolation of intermediates. rsc.orgcore.ac.ukorganic-chemistry.orgchim.it For example, a three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids provides a flexible route to substituted pyridin-4-ols. chim.it

Advanced Catalytic Methods in Pyridinol Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and substrate scope. Transition-metal catalysis, in particular, has revolutionized the synthesis of substituted pyridines.

Palladium-Mediated Coupling Reactions for Pyridinol Derivatives

Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. While not directly used to construct the this compound core in the sequence described above, palladium-catalyzed reactions are instrumental in the synthesis of more complex pyridinol derivatives starting from halogenated precursors.

For instance, the hydroxyl group of a pyridinol can be converted to a triflate or nonaflate, which are excellent leaving groups for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. chim.itresearchgate.net This allows for the introduction of a wide variety of substituents at the 4-position of the pyridine ring. Similarly, the chloro and iodo substituents on the this compound ring are themselves handles for further functionalization via palladium-catalyzed cross-coupling, enabling the synthesis of a diverse library of compounds from this key intermediate. rsc.orgrsc.orgacs.org

Transition-Metal Catalyzed Functionalizations

Beyond palladium, other transition metals like rhodium, ruthenium, and copper are widely used to catalyze the functionalization of pyridine rings. beilstein-journals.org A significant area of research is the direct C-H bond functionalization, which offers a highly atom-economical approach to modifying the pyridine scaffold. beilstein-journals.orgresearchgate.netacs.orgrsc.orgnih.gov

These methods often employ a directing group to achieve regioselectivity, guiding the metal catalyst to a specific C-H bond. acs.orgnih.gov While challenging, the development of C-H functionalization methods that are tolerant of the existing functional groups on a molecule like this compound could provide novel and efficient pathways for its synthesis or subsequent modification. For example, rhodium-catalyzed C-H alkylation with acrylates and acrylamides has been demonstrated for pyridine substrates. beilstein-journals.org The application of such methods could potentially allow for the direct introduction of substituents onto a pre-formed pyridinol ring, bypassing some of the classical multi-step sequences.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in the synthesis of complex molecules, including halogenated pyridinols, offering an alternative to traditional metal-based catalysis. mdpi.com These non-metallic catalysts, often derived from naturally occurring amino acids or alkaloids, can facilitate a wide range of transformations with high levels of stereoselectivity and enantioselectivity. mdpi.comcolab.ws

While specific organocatalytic methods for the direct synthesis of this compound are not extensively detailed in the reviewed literature, the principles of organocatalysis are broadly applicable to the synthesis of pyridinol derivatives. For instance, organocatalysts can be employed in reactions such as halogenations and the construction of the pyridine ring itself. thieme-connect.comthieme-connect.com A notable example is the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a sterically hindered amidine base, which has been successfully used to catalyze the synthesis of 2-arylimidazo[1,2-a]pyridines. royalsocietypublishing.org This reaction proceeds in high yield under mild, room temperature conditions, demonstrating the potential of organocatalysts to create complex heterocyclic structures. royalsocietypublishing.org

Furthermore, halogen bond (X-bond)-based organocatalysis represents a developing area. chemrxiv.org These catalysts utilize halogen atoms as electrophilic centers to activate substrates. chemrxiv.org For example, [bis(pyridine)halogen(I)]+ complexes, known as Barluenga's reagent, are effective in iodination and other functionalizations, although they are typically used in stoichiometric amounts. chemrxiv.org The development of catalytic versions of these reagents could provide a novel route to halogenated pyridinols.

Green Chemistry Principles in the Synthesis of Halogenated Pyridinols

The principles of green chemistry are increasingly influencing the design of synthetic routes for halogenated pyridinols, aiming to minimize environmental impact and enhance safety. sigmaaldrich.comacs.orgsemanticscholar.orgrroij.com These principles encompass a range of considerations from solvent choice to waste reduction. sigmaaldrich.comacs.orgsemanticscholar.orgrroij.com

Solvent Selection and Reaction Medium Optimization

The choice of solvent is a critical factor in the "greenness" of a chemical process, as solvents often constitute the largest volume of material used and contribute significantly to waste and environmental impact. whiterose.ac.ukorganic-synthesis.com Traditionally, halogenated solvents like chloroform (B151607) and dichloromethane (B109758) have been used in organic synthesis, but these are now recognized as hazardous and are being replaced with more benign alternatives. whiterose.ac.uk

For the synthesis of halogenated pyridinols, a shift towards greener solvents is essential. Water and ethanol (B145695), or aqueous ethanol mixtures, are highly recommended green solvents. royalsocietypublishing.orgwhiterose.ac.uk For example, the DBU-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines showed remarkable yield enhancement when the reaction was performed in a 1:1 mixture of water and ethanol. royalsocietypublishing.org The use of such solvent systems not only reduces toxicity but can also improve reaction performance. royalsocietypublishing.orgrsc.org Deep eutectic solvents (DESs) are also emerging as versatile and sustainable reaction media that can sometimes act as catalysts themselves. mdpi.com

Table 1: Solvent Selection Guide for Greener Synthesis

Solvent ClassificationExamplesRationale for Use/Avoidance in Halogenated Pyridinol Synthesis
Recommended Water, Ethanol, Aqueous Ethanol, 2-Methyltetrahydrofuran (2-MeTHF), tert-Butyl methyl ether (TBME)Low toxicity, biodegradable, renewable sources, can enhance reaction rates and selectivity. royalsocietypublishing.orgwhiterose.ac.uk
Problematic Acetonitrile, TolueneMay require specific handling and disposal measures, some toxicity concerns. whiterose.ac.ukorganic-synthesis.com
Hazardous Chloroform, Dichloromethane (DCM)Carcinogenic potential, ozone-depleting, environmentally persistent. whiterose.ac.uk
Highly Hazardous Benzene, Carbon tetrachloride, 1,4-DioxaneHigh toxicity, carcinogenic, significant environmental hazards. whiterose.ac.uk

Atom Economy Considerations in Synthetic Pathways

Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.org High atom economy is a key goal in designing sustainable synthetic routes. acs.org

In the synthesis of halogenated pyridines, reactions with high atom economy are preferred. For example, addition reactions and one-pot cyclizations that incorporate most of the atoms from the starting materials are advantageous. google.com The use of reagents like trihaloisocyanuric acids for halogenation is also notable for their excellent atom economy, as they can transfer up to three halogen atoms per molecule. bohrium.com Conversely, reactions that generate significant byproducts, such as those involving protecting groups or leaving groups that are not part of the final product, have lower atom economy. acs.orgsemanticscholar.org

Catalyst Development for Sustainable Pyridinol Production

The development of efficient and recyclable catalysts is crucial for the sustainable production of pyridinols. rsc.orgnih.gov Catalysts reduce the energy requirements of reactions and can enable more selective transformations, leading to less waste. sigmaaldrich.comacs.org

In the context of pyridinol synthesis, both homogeneous and heterogeneous catalysts are being explored. Heterogeneous catalysts, such as zeolites, are particularly attractive due to their ease of separation from the reaction mixture and potential for reuse. rsc.org For instance, HZSM-5 zeolites have been used for the direct production of pyridines from renewable feedstocks like glycerol (B35011) and ammonia. rsc.org While this specific example doesn't produce halogenated pyridinols, it highlights the potential of using sustainable catalysts for pyridine ring formation.

The development of biocatalysts, such as enzymes, also holds great promise for greening the synthesis of halogenated pyridinols. appliedcatalysts.com Enzymes can operate under mild conditions and exhibit high specificity, often eliminating the need for protecting groups and reducing the formation of byproducts. acs.orgappliedcatalysts.com

Waste Minimization and Prevention Strategies in Halogenated Pyridine Synthesis

Preventing waste generation is the first and most important principle of green chemistry. sigmaaldrich.comacs.org This can be achieved through various strategies, including the use of one-pot reactions, minimizing the use of auxiliary substances, and designing reactions with high yields and selectivity. sigmaaldrich.comgoogle.com

In the synthesis of halogenated pyridines, one-pot procedures where multiple reaction steps are carried out in the same vessel without isolating intermediates can significantly reduce waste and improve efficiency. google.comresearchgate.net For example, a one-pot method for preparing 2-amino-5-halogenated pyridines involves a halogen addition followed by a pyridine cyclization, which has high atom economy and simplifies the process. google.com Additionally, minimizing the use of derivatization steps, such as the introduction and removal of protecting groups, is a key strategy to avoid generating extra waste. acs.orgsemanticscholar.org The treatment of any unavoidable waste, particularly halogenated organic waste, must be handled carefully to minimize environmental harm. epa.gov

Purification and Isolation Techniques for Halogenated Pyridinol Products

The final stage in the synthesis of this compound and other halogenated pyridinols is the purification and isolation of the desired product from the reaction mixture. This step is crucial for obtaining a compound of high purity, which is essential for its intended applications. atlanchimpharma.comrsc.org

A variety of techniques can be employed for this purpose, often in combination. Common methods include:

Crystallization: This is a widely used technique for purifying solid compounds. google.com The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical for successful crystallization.

Solvent Extraction: This technique is used to separate a compound from a mixture based on its differential solubility in two immiscible liquids, typically water and an organic solvent. rsc.orggoogle.com For example, after a reaction, the product might be extracted into an organic solvent like ethyl acetate, washed with aqueous solutions to remove impurities, and then isolated by evaporating the solvent. chemicalbook.com

Chromatography: This is a powerful set of techniques for separating complex mixtures. rsc.orginterchim.com

Flash Column Chromatography: This is a common method for purifying multi-gram quantities of compounds in a research setting. The crude mixture is loaded onto a column of silica (B1680970) gel or another stationary phase and eluted with a solvent or solvent mixture (the mobile phase). chemicalbook.com The components of the mixture separate based on their different affinities for the stationary and mobile phases.

High-Performance Liquid Chromatography (HPLC): This technique offers higher resolution and is often used for both analytical and preparative-scale purifications. atlanchimpharma.comchemicalbook.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is frequently used for purifying polar organic compounds like pyridinols. atlanchimpharma.com

Filtration: This is a basic technique used to separate a solid from a liquid, for instance, to collect a precipitated product after a reaction or crystallization. rsc.orggoogle.com

The choice of purification method depends on the physical properties of the target compound (e.g., solid or liquid, polarity), the nature of the impurities, and the scale of the synthesis. atlanchimpharma.comrsc.org For this compound, a combination of extraction, washing, and column chromatography or crystallization would likely be employed to obtain the pure product. google.comchemicalbook.com

Reactivity and Mechanistic Insights of Halogenated Pyridinols

Halogen Reactivity in Dihalo-substituted Pyridinols

The differential reactivity of the chlorine and iodine substituents on the pyridine (B92270) ring is a key feature of 2-Chloro-3-iodopyridin-4-ol. This difference allows for selective functionalization at either the C2 or C3 position, making it a valuable building block in organic synthesis.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings. In dihalo-substituted pyridinols, the electron-withdrawing nature of the pyridine nitrogen and the halogens activates the ring towards nucleophilic attack. The positions ortho and para to the nitrogen are particularly activated. In this compound, both the chloro and iodo substituents can potentially be displaced by nucleophiles.

The relative reactivity of the halogens in SNAr reactions is often dependent on the nature of the nucleophile and the reaction conditions. Generally, the more electronegative and less polarizable halogen (chlorine) is a poorer leaving group than the less electroneg-ative and more polarizable halogen (iodine). However, the position of the halogen relative to the activating nitrogen atom also plays a crucial role. For instance, in many pyridyl systems, the C2 and C4 positions are more susceptible to nucleophilic attack than the C3 position.

Research on related dihalopyridines has shown that selective substitution can be achieved. For example, in the case of 2-chloro-3-iodopyridine (B15675), the halogen atoms can be substituted by nucleophiles such as hydroxyl, amino, or alkoxide groups, often catalyzed by a base or a transition metal. ambeed.comambeed.com The regioselectivity of these reactions is a critical aspect, often allowing for the targeted synthesis of mono-substituted products. While specific studies on SNAr reactions of this compound are not extensively detailed in the provided results, the general principles of SNAr on halogenated pyridines suggest that selective substitution at either the chloro or iodo position is feasible.

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and halogenated pyridinols are excellent substrates for these transformations. wikipedia.orgrsc.org The differential reactivity of the C-Cl and C-I bonds in this compound is particularly advantageous, allowing for sequential and site-selective cross-coupling reactions. The greater reactivity of the C-I bond towards oxidative addition to a palladium(0) catalyst typically allows for selective coupling at the C3 position while leaving the C-Cl bond intact for subsequent transformations. youtube.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide. This compound can selectively undergo Suzuki-Miyaura coupling at the C3 position due to the higher reactivity of the C-I bond. ambeed.com This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position.

Stille Coupling: The Stille reaction utilizes organotin reagents. Similar to the Suzuki-Miyaura coupling, the C-I bond of this compound is expected to be more reactive, enabling selective functionalization at the C3 position. ambeed.commdpi.com

Heck Reaction: The Heck reaction couples an alkene with a halide. Again, the preferential reactivity of the C-I bond would likely direct the initial coupling to the C3 position of this compound. ambeed.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The C-I bond is the more reactive site for Sonogashira coupling, allowing for the introduction of an alkynyl group at the C3 position of the pyridine ring. mdpi.com

The table below summarizes the expected selectivity in cross-coupling reactions for this compound.

Cross-Coupling ReactionReactive Site (Predicted)Reagent Type
Suzuki-MiyauraC3-IodoOrganoboron
StilleC3-IodoOrganotin
HeckC3-IodoAlkene
SonogashiraC3-IodoTerminal Alkyne

This table is based on the general reactivity trends of aryl halides in palladium-catalyzed cross-coupling reactions.

Metal-halogen exchange is a common method for the preparation of organometallic reagents, which are versatile intermediates in organic synthesis. ambeed.com In the case of this compound, the greater propensity of the iodine atom to undergo exchange with organolithium or Grignard reagents would lead to the selective formation of a pyridyl organometallic species at the C3 position. ambeed.com

This regioselective metal-halogen exchange provides a route to a 2-chloro-4-hydroxypyridin-3-yl organometallic reagent. This intermediate can then be reacted with a variety of electrophiles to introduce a wide range of functional groups at the C3 position, further demonstrating the synthetic utility of this compound.

For example, treatment with an organolithium reagent like n-butyllithium at low temperatures would be expected to selectively replace the iodine atom with lithium. The resulting lithiated species can then be trapped with electrophiles such as aldehydes, ketones, or carbon dioxide.

Cross-Coupling Reactions of Halogenated Pyridinols (e.g., Suzuki-Miyaura, Stille, Heck, Sonogashira)

Hydroxyl Group Reactivity and Tautomerism in Pyridin-4-ol Systems

The hydroxyl group at the C4 position of this compound introduces another layer of reactivity and structural complexity due to tautomerism.

The hydroxyl group of this compound can undergo typical reactions of alcohols, such as O-alkylation and O-acylation, to form ethers and esters, respectively. These reactions are important for protecting the hydroxyl group or for modifying the properties of the molecule.

O-Alkylation: This can be achieved by reacting the pyridinol with an alkyl halide in the presence of a base. The choice of base is crucial to deprotonate the hydroxyl group without promoting unwanted side reactions. For instance, a reaction with methyl iodide in the presence of a base like sodium hydride would yield 2-chloro-3-iodo-4-methoxypyridine (B1427071). A patent describes the synthesis of 2-chloro-3-iodo-4-methoxypyridine from a related compound using sodium methoxide (B1231860) in methanol. ambeed.com

O-Acylation: This involves the reaction of the pyridinol with an acylating agent, such as an acid chloride or an anhydride, typically in the presence of a base like pyridine or triethylamine. This would result in the formation of the corresponding ester.

It is important to consider the tautomeric equilibrium (see section 3.2.2) when performing these reactions, as the reactivity can be influenced by the predominant tautomeric form.

Pyridin-4-ol systems exist in a tautomeric equilibrium with their corresponding pyridin-4(1H)-one form. wikipedia.orgresearchgate.net This is a type of keto-enol tautomerism where the proton can reside on the oxygen atom (enol form) or the nitrogen atom (keto form).

The position of this equilibrium is highly dependent on the solvent and the substituents on the pyridine ring. stackexchange.com In the gas phase and in non-polar solvents, the pyridin-4-ol (enol) form is often favored. wikipedia.orgstackexchange.com However, in polar solvents and in the solid state, the pyridin-4(1H)-one (keto) form typically predominates due to intermolecular hydrogen bonding. researchgate.netstackexchange.com

For this compound, the equilibrium between the two tautomers is a critical consideration for its reactivity. The pyridin-4-ol form will exhibit the typical reactivity of a phenol-like hydroxyl group, while the pyridin-4(1H)-one form has an amide-like character.

Spectroscopic techniques are essential for studying this tautomeric equilibrium.

NMR Spectroscopy: The chemical shifts of the ring protons and the presence of either an O-H or N-H proton signal can help determine the dominant tautomer in a given solvent.

Infrared (IR) Spectroscopy: The presence of a broad O-H stretch or a C=O stretch can distinguish between the enol and keto forms, respectively.

UV-Vis Spectroscopy: The absorption maxima can also differ between the two tautomers.

Ab initio calculations have been used to study the tautomerism of pyridones, with results for 4-pyridone suggesting that the 4-hydroxypyridine (B47283) tautomer is more stable in the gas phase. wayne.edu However, experimental evidence in solution often points to the pyridone form being the major species. researchgate.net The presence of the electron-withdrawing chloro and iodo substituents in this compound could influence the position of this equilibrium, but specific studies on this compound were not found in the search results.

O-Alkylation and O-Acylation Reactions

Mechanistic Investigations of Key Transformations

Understanding the underlying mechanisms of reactions involving this compound is crucial for predicting reaction outcomes and optimizing conditions for the synthesis of complex molecules. These investigations are typically approached through a combination of experimental studies and theoretical modeling.

While specific experimental studies exclusively detailing the reaction pathways of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on closely related analogues. For instance, the synthesis of the related compound, 2-Chloro-3-iodopyridin-4-amine (B1632570), involves the direct iodination of 2-chloropyridin-4-amine using iodine monochloride. chemicalbook.comchemicalbook.com This suggests a plausible electrophilic aromatic substitution pathway for the introduction of iodine onto a pre-existing 2-chloropyridin-4-ol ring.

The reactivity of halogenated pyridinols is often characterized by nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. In a compound like this compound, the two different halogen atoms offer sites for selective reactions. The carbon-iodine bond is generally more reactive towards cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than the carbon-chlorine bond due to the lower bond dissociation energy of the C-I bond.

A patent for the synthesis of furo[3,2-b]pyridine (B1253681) derivatives describes a reaction pathway for a similarly substituted pyridinol, 4-tert-butyl-6-(4-chloro-3-fluoro-phenyl)-2-iodo-pyridin-3-ol. google.com In this multi-step synthesis, the iodo-substituent is utilized in a subsequent cyclization reaction, highlighting the differential reactivity of the halogens. Experimental investigations into such reactions typically involve the isolation and characterization of intermediates, kinetic monitoring, and isotopic labeling studies to elucidate the sequence of bond-forming and bond-breaking events.

The table below summarizes typical reaction conditions for transformations involving related halogenated pyridines, which can serve as a starting point for exploring the reactivity of this compound.

PrecursorReagents and ConditionsProductYield (%)Reference
2-chloropyridin-4-amineIodine monochloride, NaOAc·3H₂O, AcOH, 70°C, 16h2-Chloro-3-iodopyridin-4-amineNot specified chemicalbook.com
2-chloro-4-amino pyridineICl, potassium acetate (B1210297), glacial acetic acid, 70°C, 4hMixture including 2-chloro-5-iodopyridin-4-amine49.7 (for the 5-iodo isomer) chemicalbook.com
6-chloro-2-iodopyridin-3-ol3-Bromocyclohex-1-ene, K₂CO₃, DMF6-Chloro-3-(cyclohex-2-en-1-yloxy)-2-iodopyridineNot specified diva-portal.org

Theoretical and computational studies provide deep insights into the energetics and transition state structures of reactions that are often difficult to probe experimentally. For halogenated pyridinols, density functional theory (DFT) calculations are commonly employed to model reaction pathways.

While no specific theoretical studies on this compound were found, research on the tautomerization of 2-hydroxypyridine (B17775) to 2-pyridone provides a relevant framework. nih.gov These studies show that the tautomeric equilibrium is highly sensitive to the solvent environment. For this compound, the presence of electron-withdrawing halogen substituents would be expected to influence the acidity of the hydroxyl group and the stability of the corresponding pyridone tautomer.

Computational studies on the chemoselective functionalization of other polysubstituted pyridines have demonstrated the ability of theoretical models to predict the most likely site of reaction. nih.gov For example, calculations of the activation energies for different reaction pathways (e.g., oxidative addition at the C-I vs. C-Cl bond in a palladium-catalyzed cross-coupling reaction) can explain the observed regioselectivity. The calculated energy barriers for the transition states of competing reaction pathways can provide a quantitative measure of selectivity.

The following table presents calculated energy barriers for related reactions, illustrating the type of data obtained from theoretical modeling.

ReactionComputational MethodCalculated ParameterValue (kcal/mol)Reference
2-hydroxypyridine tautomerization (gas-phase)MP2/6-31G Ground-state barrier~35 google.com
2-hydroxypyridine tautomerization with one water molecule (excited state)MR-CI/6-31GS1 tautomerization barrier5.6 google.com
Intermolecular tautomerization of 2-hydroxypyridine dimer (gas-phase)DFT/CCSDAverage activation barrier30.844 kJ/mol (~7.4 kcal/mol) nih.gov

Experimental Elucidation of Reaction Pathways

Regioselectivity and Chemoselectivity in Multi-substituted Pyridine Reactions

The presence of multiple distinct functional groups and substitution positions on the this compound ring makes regioselectivity and chemoselectivity key considerations in its synthetic transformations.

Regioselectivity refers to the preferential reaction at one position over another. In the case of this compound, reactions can potentially occur at the C-5 or C-6 positions via electrophilic attack, or at the C-2 or C-3 positions via nucleophilic substitution or metal-catalyzed coupling. The electronic effects of the substituents play a crucial role. The hydroxyl group at C-4 is an activating, ortho-, para-directing group, which would favor electrophilic substitution at C-3 and C-5. However, the C-3 position is already occupied. The chloro and iodo substituents are deactivating but ortho-, para-directing. The interplay of these electronic effects, along with steric hindrance from the existing substituents, will determine the regiochemical outcome of a given reaction. For instance, in reactions involving 3,4-pyridynes, the regioselectivity of nucleophilic addition is governed by the distortion of the aryne intermediate, which can be influenced by adjacent substituents. nih.gov

Chemoselectivity is the selective reaction of one functional group in the presence of others. This compound possesses three key functional groups for transformations: the hydroxyl group, the chloro substituent, and the iodo substituent.

Hydroxyl Group vs. Halogens: The hydroxyl group can undergo O-alkylation or O-acylation. These reactions would typically compete with reactions at the halogenated positions. The choice of reagents and reaction conditions is critical to achieve selectivity. For example, using a base and an alkyl halide under relatively mild conditions would likely favor O-alkylation, whereas transition-metal catalysts would be required to activate the C-X bonds.

Iodine vs. Chlorine: In transition-metal-catalyzed cross-coupling reactions, the greater reactivity of the C-I bond compared to the C-Cl bond allows for selective functionalization at the C-3 position. nih.gov By choosing an appropriate catalyst and conditions, a nucleophile can be coupled at the C-3 position while leaving the C-2 chloro group intact for subsequent transformations. This differential reactivity is a cornerstone of modern synthetic strategy, enabling the sequential and controlled construction of complex molecular architectures. This trend in reactivity (I > Br > Cl) is a well-established principle in cross-coupling chemistry. researchgate.net

The selective functionalization of multi-halogenated pyridines is a powerful tool in organic synthesis, allowing for the stepwise introduction of various substituents to build highly decorated pyridine scaffolds. nih.gov

Advanced Spectroscopic and Structural Characterization of Halogenated Pyridinols: Focus on this compound

Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that detailed experimental data for the advanced spectroscopic and structural characterization of the specific chemical compound This compound is not available.

Specifically, published research containing comprehensive ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis, multi-dimensional NMR for structural elucidation, or X-ray diffraction data detailing the solid-state conformation, intermolecular interactions, and crystal packing could not be located for this exact molecule.

Research and supplier documentation is available for structurally related isomers and derivatives, such as:

2-Chloro-4-iodopyridin-3-ol (CAS 1207973-15-6) ambeed.comchemscene.comuni.lu

2-Chloro-3-iodopyridin-4-amine (CAS 909036-46-0) chemicalbook.comchemicalbook.combldpharm.comcymitquimica.comchemicalbook.comsigmaaldrich.comambeed.com

6-Chloro-2-iodopyridin-3-ol

2-Chloro-4-hydroxypyridine (CAS 17368-12-6) chemicalbook.com

2-Chloro-3-hydroxypyridine (CAS 6636-78-8) chemicalbook.com

These related compounds have undergone various degrees of characterization. For instance, ¹H NMR data has been published for 2-Chloro-3-iodopyridin-4-amine. chemicalbook.com Similarly, general synthetic procedures and characterization data exist for other halogenated pyridinols and their derivatives. researchgate.netrsc.org However, this information is not directly transferable to This compound due to the significant impact that substituent position has on the spectroscopic and crystallographic properties of a molecule.

Given the strict requirement to focus solely on This compound , and the absence of the necessary experimental data in the available literature, it is not possible to generate the requested scientific article with the specified detailed content for each section and subsection. The creation of such an article would require access to primary research data that is not currently in the public domain.

Advanced Spectroscopic and Structural Characterization of Halogenated Pyridinols

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the molecular structure of compounds like 2-Chloro-3-iodopyridin-4-ol.

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption and scattering bands corresponding to the vibrations of its specific functional groups. The pyridinol ring, along with its chloro, iodo, and hydroxyl substituents, gives rise to a unique vibrational fingerprint.

Key expected vibrational frequencies include:

O-H Stretching: A broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group, with its broadness indicating hydrogen bonding.

C=C and C=N Stretching: The aromatic pyridine (B92270) ring will display a series of sharp to medium intensity bands between 1400 and 1650 cm⁻¹.

C-O Stretching: The stretching vibration of the C-O bond of the hydroxyl group is expected to appear in the 1200-1300 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bond typically shows a strong absorption in the 600-800 cm⁻¹ range.

C-I Stretching: The carbon-iodine bond, being weaker, will vibrate at a lower frequency, likely in the 500-600 cm⁻¹ region.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data for similar compounds. researchgate.netscielo.br

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
O-H stretch3200-3600Strong, Broad
C-H stretch (aromatic)3000-3100Medium to Weak
C=C/C=N stretch (ring)1400-1650Medium to Strong
C-O stretch1200-1300Medium
C-Cl stretch600-800Strong
C-I stretch500-600Medium

This table presents expected values based on known spectroscopic data for analogous compounds.

Pyridin-4-ols can exist in equilibrium with their pyridone tautomers. In the case of this compound, it can potentially tautomerize to 2-Chloro-3-iodo-1H-pyridin-4-one. Vibrational spectroscopy is a key tool for investigating this tautomerism. mdpi.com

The presence of a strong C=O stretching band in the IR spectrum, typically around 1650-1700 cm⁻¹, would be a clear indicator of the pyridone tautomer. researchgate.net Conversely, the dominance of the O-H and C-O stretching bands, as previously described, would suggest that the pyridinol form is favored.

Furthermore, the position and shape of the O-H stretching band can provide insights into hydrogen bonding. scielo.br In the solid state or in concentrated solutions, intermolecular hydrogen bonds of the O-H···N or O-H···O type are expected, leading to a broad absorption band at lower frequencies. In dilute solutions in non-polar solvents, a sharper "free" O-H stretching band at higher frequencies (around 3600 cm⁻¹) might be observed. The study of halogen bonding, a noncovalent interaction involving the iodine atom, can also be explored through vibrational spectroscopy, as it may induce shifts in the vibrational frequencies of the participating groups. researchgate.netacs.org

Characteristic Vibrational Frequencies and Functional Group Identification

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region would exhibit a characteristic M⁺ and M+2 peak pattern, with the M+2 peak having about one-third the intensity of the M⁺ peak. chemguide.co.uklibretexts.org

Common fragmentation pathways for halogenated pyridines and phenols would likely involve the initial loss of halogen atoms or other small molecules. libretexts.orgmiamioh.edu Expected fragmentation patterns for this compound could include:

Loss of an iodine atom ([M-I]⁺)

Loss of a chlorine atom ([M-Cl]⁺)

Loss of carbon monoxide ([M-CO]⁺) from the pyridone tautomer.

Loss of HCN from the pyridine ring.

The following table outlines plausible mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound.

Ionm/z (for ³⁵Cl, ¹²⁷I)Plausible Origin
[M]⁺255Molecular Ion
[M+2]⁺257Molecular Ion with ³⁷Cl
[M-I]⁺128Loss of Iodine
[M-Cl]⁺220Loss of Chlorine
[M-CO]⁺227Loss of Carbon Monoxide
[M-HCN]⁺228Loss of Hydrogen Cyanide

This table presents predicted m/z values. The presence of isotopes will result in a more complex spectrum.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. For this compound (C₅H₃ClINO), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass. This high level of accuracy is invaluable for unambiguous formula determination and structural confirmation. acs.org Predicted HRMS data for the protonated molecule [M+H]⁺ is available from some databases. uni.lu

Fragmentation Pathways and Molecular Structure Confirmation

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugated systems. The pyridine ring in this compound is a chromophore that is expected to absorb in the UV region.

The electronic spectrum is likely to show absorptions corresponding to π → π* and n → π* transitions. researchgate.net The substitution of the pyridine ring with a hydroxyl group and halogen atoms will influence the position and intensity of these absorption bands. The hydroxyl group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

The specific absorption maxima can also be sensitive to the solvent polarity and the pH of the solution, as these factors can affect the tautomeric equilibrium and the protonation state of the molecule. rsc.org

The following table provides expected UV-Vis absorption data for this compound in a common solvent like ethanol (B145695).

TransitionExpected λmax (nm)Molar Absorptivity (ε)
π → π~280-320High
n → π~250-270Low

This table presents expected values based on known spectroscopic data for analogous compounds. Actual values may vary depending on solvent and pH. rsc.orgrsc.org

Electronic Transitions and Photophysical Properties

The electronic absorption spectrum of this compound is expected to be governed by π→π* and n→π* transitions, characteristic of heteroaromatic systems. The pyridine ring itself possesses delocalized π-electrons, and the substituents—chloro, iodo, and hydroxyl groups—are anticipated to modulate these transitions significantly.

Expected Electronic Transitions:

π→π Transitions:* These transitions, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at higher energies (shorter wavelengths). The presence of the electron-donating hydroxyl group and the halogen substituents is expected to cause a bathochromic (red) shift in these absorption bands compared to unsubstituted pyridine. This shift arises from the raising of the highest occupied molecular orbital (HOMO) energy level by these substituents.

n→π Transitions:* These transitions involve the excitation of a non-bonding electron from the nitrogen atom's lone pair to a π* antibonding orbital. They are generally weaker in intensity than π→π* transitions and appear at longer wavelengths. The polarity of the solvent would be expected to influence the position of these bands; polar solvents typically cause a hypsochromic (blue) shift.

Influence of Substituents and Tautomerism:

The photophysical properties of this compound are intrinsically linked to the electronic effects of its substituents and the potential for tautomerism. The compound can exist in equilibrium between the pyridin-4-ol form and its tautomer, 2-chloro-3-iodo-1H-pyridin-4-one.

Pyridinol Form: In this aromatic form, the hydroxyl group acts as a π-donor.

Pyridone Form: This keto-form breaks the aromaticity of the six-membered ring, leading to a different electronic structure with a cross-conjugated system.

The tautomeric equilibrium is highly sensitive to the solvent environment and pH. Each tautomer will exhibit distinct absorption and emission spectra. The pyridone form, being less aromatic, would likely have its primary absorption bands at different wavelengths compared to the pyridinol form.

Expected Luminescence Properties:

Upon absorption of light, the excited molecule can relax through radiative (fluorescence, phosphorescence) or non-radiative pathways.

Fluorescence: Emission from the first excited singlet state (S₁) back to the ground state (S₀) would be expected. The wavelength and quantum yield of fluorescence would be highly dependent on the solvent and the dominant tautomeric form.

Phosphorescence and the Heavy-Atom Effect: The presence of the iodine atom is predicted to have a profound impact on the photophysical properties due to the "heavy-atom effect." This effect enhances spin-orbit coupling, which facilitates intersystem crossing (ISC) from the excited singlet state (S₁) to the excited triplet state (T₁). Consequently, one would anticipate a significant quenching of fluorescence and a notable enhancement of phosphorescence (emission from T₁ to S₀). The phosphorescence would occur at longer wavelengths than the fluorescence and have a much longer lifetime. The chlorine atom would also contribute to this effect, but to a much lesser extent than iodine.

Theoretical calculations, specifically Time-Dependent Density Functional Theory (TD-DFT), would be a powerful tool to predict the electronic absorption spectra, the energies of the excited states, and other photophysical parameters for both tautomers of this compound. nih.gov Such computational studies have been effectively used for other substituted pyridines to understand substituent effects on their electronic properties. nih.govajchem-a.com However, to date, no such specific computational investigation for this compound has been published in the accessible scientific literature.

Theoretical and Computational Chemistry Aspects of Halogenated Pyridinols

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach provides a balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like 2-Chloro-3-iodopyridin-4-ol.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the minimum energy, known as the equilibrium geometry. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until those forces are negligible. The result is a detailed picture of bond lengths, bond angles, and dihedral angles.

While no specific optimized geometry data for this compound has been published, studies on similar molecules, such as halogen-substituted pyrazines, demonstrate the utility of this method. For instance, DFT calculations carried out on 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide using the B3LYP/gen method provided precise bond lengths and angles. chemrxiv.orgresearchgate.net For this compound, one would expect the pyridinol ring to be nearly planar. The presence of the bulky iodine atom at the C3 position and the chlorine atom at the C2 position would influence the local geometry and could introduce slight distortions from perfect planarity. The orientation of the hydroxyl group at C4 would be a key conformational variable.

Table 1: Illustrative Optimized Geometrical Parameters for a Related Halogenated Heterocycle (Data for 2-chloro-3-iodopyridine (B15675) from a Pd-catalyzed reaction study). Note: This data is for a related compound and is provided for illustrative purposes to indicate the type of information obtained from geometry optimization.

ParameterBond/AngleCalculated Value
Bond LengthC2-Cl~1.74 Å
C3-I~2.10 Å
C2-C3~1.40 Å
C3-C4~1.39 Å
C4-N~1.34 Å
Bond AngleCl-C2-C3~118°
I-C3-C2~121°
C2-C3-C4~119°

Source: Adapted from principles discussed in DFT studies of dihalopyridines. researchgate.net

Electronic Structure and Molecular Orbital Theory (Frontier Molecular Orbitals, Natural Bond Orbitals)

The electronic behavior of a molecule is governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

For this compound, the HOMO would likely be localized on the electron-rich pyridinol ring and the iodine atom, which has high-energy lone pairs. The LUMO would be expected to be distributed over the pyridine (B92270) ring, particularly influenced by the electronegative chlorine and iodine substituents, which can accept electron density. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Halogenated Pyridine Derivative. Note: This data is hypothetical and for illustrative purposes, based on trends observed in similar compounds.

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Electron-donating capability
LUMO-1.8Electron-accepting capability
HOMO-LUMO Gap4.7Indicator of chemical stability/reactivity

Source: Based on general values from DFT studies on substituted pyridines. ias.ac.in

Electrostatic Potential Mapping and Reactivity Predictions

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactivity, as it shows the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Typically, red colors indicate negative potential (electron-rich), while blue colors indicate positive potential (electron-poor).

For this compound, the MEP map would be expected to show a region of high negative potential around the hydroxyl oxygen and the nitrogen atom of the pyridine ring, making these sites susceptible to electrophilic attack or hydrogen bonding. The hydrogen of the hydroxyl group would appear as a region of positive potential. A particularly interesting feature of halogenated compounds is the "σ-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom along the C-X bond axis. This positive region, especially prominent for iodine, allows for attractive, non-covalent interactions known as halogen bonds. chemrxiv.org The presence of a σ-hole on the iodine atom in this compound would make it a potential halogen bond donor.

Charge Distribution and Bond Order Analysis

DFT calculations can provide a quantitative measure of the partial atomic charges on each atom in a molecule. Various schemes exist for this, such as Mulliken, Natural Population Analysis (NPA), and Hirshfeld charges. This data reveals the electronic effects of substituents. In this compound, the electronegative chlorine and oxygen atoms are expected to carry a significant negative partial charge, while the carbon atoms attached to them would be more electropositive. The iodine atom, being less electronegative than chlorine, would have a less negative or even slightly positive charge, especially considering the σ-hole effect.

Bond order analysis provides information about the nature and strength of the chemical bonds. For the aromatic pyridine ring, the C-C and C-N bond orders would be intermediate between single and double bonds. The C-I bond order would be lower than the C-Cl bond order, reflecting the weaker nature of the carbon-iodine bond.

Table 3: Illustrative Natural Population Analysis (NPA) Charges for Key Atoms. Note: This data is hypothetical and for illustrative purposes only.

AtomPartial Charge (e)
N1-0.65
C2+0.15
Cl-0.10
C3-0.20
I+0.05
C4+0.40
O-0.70
H(O)+0.45

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations are excellent for understanding static molecular properties, molecular modeling and dynamics simulations are used to explore the conformational flexibility and behavior of molecules over time, especially in different environments.

Conformational Analysis in Solution and Gas Phase

The conformation of this compound, particularly the orientation of the hydroxyl group, may differ between the gas phase and solution. In the gas phase, intramolecular interactions dominate. In solution, the molecule's conformation will be influenced by its interactions with solvent molecules.

Molecular dynamics (MD) simulations can model the movement of the molecule and surrounding solvent molecules over time. Such simulations could reveal the preferred orientation of the hydroxyl group and whether it forms hydrogen bonds with the solvent. For example, in a protic solvent like water, the hydroxyl group would act as both a hydrogen bond donor and acceptor, influencing its rotational freedom. In the gas phase, the hydroxyl group might form a weak intramolecular hydrogen bond with the adjacent iodine or the ring nitrogen, if sterically feasible. Computational studies on other flexible molecules have shown that different conformers can be present in equilibrium, with the population of each depending on the solvent environment. nih.gov

Solvent Effects on Molecular Properties and Reactivity

The chemical environment, particularly the solvent, plays a crucial role in determining the molecular properties and reactivity of halogenated pyridinols. The polarity, proticity, and coordinating ability of the solvent can influence the tautomeric equilibrium between the pyridinol and pyridone forms, alter reaction pathways, and modify the electronic structure of the molecule.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating these effects. For instance, in studies on the halogenation of pyridines, solvation models like the SMD (Solvation Model based on Density) are used to simulate the presence of a solvent, such as 1,4-dioxane. nih.gov These models help in understanding reaction mechanisms, like the SNAr pathway proposed for C-halogen bond formation, and in identifying the rate-determining steps. nih.govnih.gov The choice of solvent can significantly impact the energy barriers of reaction intermediates and transition states.

Research on related systems highlights the sensitivity of molecular behavior to the solvent. For example, the reactivity of phenolic compounds can be significantly altered in hydrogen-bond-accepting solvents, which can stabilize certain conformations or intermediates. collectionscanada.gc.ca Similarly, the photochemical behavior and degradation pathways of halogenated aromatic compounds are strongly dependent on the properties of the solvent medium. researchgate.net

In the context of supramolecular chemistry, solvent molecules can be incorporated into the crystal lattice of pyridinol derivatives, subtly modifying the intermolecular interactions such as hydrogen or halogen bonds. ub.edu These modifications, though minor, can lead to significant changes in the material's bulk properties. ub.edu Periodic DFT calculations have shown that even small changes in the solvent can alter the coordination sphere geometry and cooperative effects within a crystal lattice. ub.edu While direct experimental data for this compound is limited, these findings on analogous compounds underscore the importance of solvent choice in both theoretical modeling and practical applications.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at correlating the structural or physicochemical properties of a series of compounds with a specific property of interest, such as lipophilicity or biological activity. These studies are valuable for predicting the properties of new or untested compounds.

For derivatives of pyridinols, QSPR studies have been employed to understand and predict properties like the octanol-water partition coefficient (log P), a key parameter for estimating a molecule's lipophilicity and potential pharmacokinetic behavior. nih.gov These models are typically built using a set of molecular descriptors calculated from the chemical structure. Descriptors can be constitutional (e.g., atom counts), topological, geometrical, or quantum-chemical in nature. nih.govresearchgate.net

The development of a robust QSPR model often involves statistical techniques like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression. nih.gov To select the most relevant descriptors from a large pool, a variable selection method, such as a Genetic Algorithm (GA), is often coupled with the regression analysis (GA-PLS). researchgate.net

For example, a QSPR study on 3-hydroxy pyridine-4-one derivatives successfully created a model to predict their log P values. The results indicated a significant role for constitutional parameters in determining the partition coefficient. The predictive power of such models is rigorously validated using both internal (e.g., leave-one-out cross-validation) and external test sets of compounds. nih.gov

While no specific QSPR studies focused exclusively on this compound are prominently available, the methodologies applied to similar pyridinol derivatives are directly applicable. A hypothetical QSPR study for a series of halogenated pyridinols might involve calculating descriptors and correlating them with an experimentally determined property, as illustrated in the table below.

Table 1: Illustrative Data for a QSPR Study of Pyridinol Derivatives This table is a hypothetical representation of data used in a QSPR analysis and does not represent real experimental values for the listed compounds.

Such studies contribute to the rational design of molecules with desired properties, such as optimized lipophilicity for drug development or specific reactivity for synthetic applications. jchemlett.comjchemlett.com

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The distinct reactivity of the substituents on the 2-chloro-3-iodopyridin-4-ol core allows for its use as a precursor in the synthesis of a variety of complex heterocyclic scaffolds. The presence of both a chloro and an iodo group provides orthogonal handles for sequential cross-coupling reactions, while the hydroxyl and amino functionalities (in its aminated form) serve as key nucleophiles or sites for further derivatization. chemicalbook.com

Synthesis of Pyridine-Fused Systems (e.g., pyrrolopyridines, imidazopyridines)

2-Chloro-3-iodopyridin-4-amine (B1632570), a close derivative of the title compound, is a key intermediate in the synthesis of various fused heterocyclic systems, including pyrrolo[3,2-c]pyridines and imidazopyridines. researchgate.netchemicalbook.com These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.

For instance, the synthesis of pyrrolo[3,2-c]pyridine derivatives often commences with the iodination of 2-chloropyridin-4-amine to yield 2-chloro-3-iodopyridin-4-amine. researchgate.netchemicalbook.com This intermediate can then undergo further transformations, such as a Sonogashira coupling followed by cyclization, to construct the pyrrole (B145914) ring fused to the pyridine (B92270) core. One documented synthesis of 2-chloro-3-iodopyridin-4-amine involves treating 2-chloropyridin-4-amine with iodine monochloride in acetic acid, resulting in a 45% yield of the desired product. researchgate.net Another method reports a 34% yield for the same reaction. doi.org

Similarly, the synthesis of imidazopyridine derivatives can be achieved through palladium-catalyzed amination reactions involving 2-chloro-3-iodopyridine (B15675). For example, the auto-tandem palladium-catalyzed amination of 2-chloro-3-iodopyridine with 3-aminopyridazine, using palladium(II) acetate (B1210297) and Xantphos as the catalytic system, affords pyrido[3',2':4,5]imidazo[1,2-b]pyridazine in a high yield of 94%. researchgate.net This strategy highlights the utility of the chloro and iodo substituents in facilitating sequential C-N bond formations to construct the fused imidazole (B134444) ring.

Table 1: Synthesis of Pyridine-Fused Systems from 2-Chloro-3-iodopyridin-4-amine
Fused SystemKey ReactionReagents and ConditionsYield (%)
Pyrrolo[3,2-c]pyridineIodinationICl, NaOAc·3H₂O, AcOH, 70°C45 researchgate.net
Pyrrolo[3,2-c]pyridineIodinationICl, AcOH, 70°C34 doi.org
Pyrido[3',2':4,5]imidazo[1,2-b]pyridazinePd-catalyzed amination3-aminopyridazine, Pd(OAc)₂, Xantphos, Cs₂CO₃94 researchgate.net

Regiocontrolled Polyarylation and Polyheteroarylation of Pyridine Derivatives

The differential reactivity of the C-Cl and C-I bonds in this compound and its derivatives is instrumental in achieving regiocontrolled polyarylation and polyheteroarylation. The greater reactivity of the C-I bond towards palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allows for selective functionalization at the 3-position while leaving the chloro group at the 2-position intact for subsequent transformations. chemicalbook.com

This sequential functionalization strategy enables the introduction of various aryl and heteroaryl groups onto the pyridine ring in a controlled manner. For example, a Suzuki coupling can be performed at the 3-position, followed by a subsequent coupling reaction at the 2-position under different conditions or with a different catalyst system. This approach provides a powerful tool for creating highly substituted pyridine derivatives with precise control over the substitution pattern.

Assembly of Multi-substituted Pyridine Derivatives

The strategic placement of functional groups in this compound makes it an excellent starting material for the assembly of multi-substituted pyridine derivatives. The hydroxyl group can be readily converted into other functionalities, such as an amino group, or used as a directing group in certain reactions. The chloro and iodo groups, as previously mentioned, serve as versatile handles for introducing a wide array of substituents via cross-coupling reactions. chemicalbook.com

For example, starting from 2-chloro-3-iodopyridin-4-amine, the amino group can be protected, followed by sequential cross-coupling reactions at the 3- and 2-positions to introduce different substituents. Subsequent deprotection of the amino group provides access to tri-substituted pyridines with diverse functionalities. This modular approach allows for the rapid generation of libraries of multi-substituted pyridines for applications in drug discovery and materials science. researchgate.net

Derivatization for Functional Material Development

The unique electronic and structural features of the this compound scaffold make it an attractive platform for the development of novel functional materials.

Organic Materials with Specific Electronic or Optical Properties

The incorporation of the this compound motif into larger conjugated systems can lead to the development of organic materials with tailored electronic and optical properties. The electron-withdrawing nature of the chloro and iodo substituents, combined with the electron-donating potential of the hydroxyl or amino group, creates a push-pull electronic structure that can influence the material's absorption and emission characteristics. chemicalbook.com

By strategically modifying the substituents on the pyridine ring through cross-coupling reactions, it is possible to fine-tune the electronic band gap and photophysical properties of the resulting materials. This makes this compound and its derivatives promising building blocks for the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. bldpharm.com

Table 2: Potential Applications of this compound Derivatives in Functional Materials
Material TypeKey PropertyPotential Application
Conjugated PolymersTunable electronic band gapOrganic Light-Emitting Diodes (OLEDs)
Small MoleculesCharge transportOrganic Field-Effect Transistors (OFETs)
DyesStrong absorption/emissionDye-Sensitized Solar Cells (DSSCs)

Development of Catalytic Ligands or Precursors for Organic Transformations

The pyridine nitrogen and the other functional groups on the this compound ring system can act as coordination sites for metal ions, making this scaffold a potential precursor for the development of novel catalytic ligands. The ability to introduce various substituents at the 2- and 3-positions allows for the fine-tuning of the steric and electronic properties of the resulting ligand, which can in turn influence the activity and selectivity of the metal catalyst. chemicalbook.com

For example, the synthesis of chiral ligands for asymmetric catalysis could be envisioned by introducing chiral moieties at one of the substitution sites. These ligands could then be complexed with transition metals to create catalysts for a variety of organic transformations, such as asymmetric hydrogenation, C-C bond formation, and C-N bond formation. While specific examples of catalytic ligands derived directly from this compound are not extensively documented, the inherent structural features of this compound suggest significant potential in this area of research. chemicalbook.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Site-Selective Functionalization

The pyridine (B92270) core is a common motif in pharmaceuticals, and the ability to selectively functionalize it is of paramount importance. researchgate.netresearchgate.net For a molecule like 2-Chloro-3-iodopyridin-4-ol, the presence of two different halogen atoms at electronically distinct positions (C2 and C3) and a hydroxyl group at C4 makes site-selective functionalization a significant and compelling challenge.

Future research will likely focus on leveraging the differential reactivity of the C-Cl and C-I bonds. The carbon-iodine bond is typically more reactive in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the more robust carbon-chlorine bond. This reactivity difference is a cornerstone for sequential, site-selective functionalization. Research could establish reliable protocols for selectively replacing the iodine atom while leaving the chlorine intact, and vice-versa.

Furthermore, the development of novel directing groups or catalyst systems that can override the intrinsic electronic biases of the pyridine ring is a key area of exploration. rsc.org Strategies that have been applied to dichloropyridines, such as selective lithiation followed by reaction with an electrophile, could be adapted to this more complex system. epfl.ch The interplay between the hydroxyl group (or its pyridone tautomer) and the adjacent halogens could also be exploited to direct functionalization to specific sites. rsc.org

Table 1: Potential Site-Selective Reactions on this compound

Reactive SitePotential Reaction TypeReagents/CatalystsDesired Outcome
C3-IodineSuzuki CouplingPalladium catalyst, Boronic acidIntroduction of an aryl or alkyl group at C3
C2-ChlorineBuchwald-Hartwig AminationPalladium catalyst, AmineIntroduction of a nitrogen-based functional group at C2
C5 or C6 C-H bondC-H Activation/FunctionalizationTransition metal catalyst (e.g., Rh, Pd)Direct installation of functional groups on the pyridine ring
4-HydroxylO-Alkylation / O-ArylationBase, Alkyl/Aryl halideModification of the hydroxyl group

Advanced Spectroscopic Probes for In-situ Reaction Monitoring

To fully understand and optimize the selective functionalization of this compound, real-time monitoring of reactions is crucial. Advanced spectroscopic techniques that provide mechanistic insights as a reaction proceeds are becoming indispensable tools in modern chemistry.

In-situ Raman and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful for this purpose. beilstein-journals.orgacs.org For instance, Raman spectroscopy can be used to monitor the vibrational modes of the C-Cl and C-I bonds, providing direct evidence of which bond is reacting and at what rate. beilstein-journals.org This would be invaluable for optimizing conditions for selective cross-coupling reactions. Similarly, in-situ NMR could track the appearance of intermediates and products, offering a detailed kinetic profile of the reaction. acs.org These techniques help to rapidly identify optimal reaction conditions and can reveal unexpected reaction pathways or transient intermediates that are missed by traditional offline analysis. researchgate.net

Integration with Machine Learning for Reaction Prediction and Optimization

The complexity of reactions involving multifunctional substrates like this compound makes them ideal candidates for the application of machine learning (ML). ML models are increasingly being used to predict reaction outcomes, such as yield and regioselectivity, with high accuracy. acs.orgresearchgate.netchemrxiv.org

For this compound, an ML model could be trained on a dataset of reactions involving various halogenated pyridines and pyridinols. By inputting data on the substrates, reagents, catalysts, and solvents, the model could predict the most likely site of reaction and the expected yield. chinesechemsoc.org This predictive power can dramatically reduce the amount of trial-and-error experimentation required, saving time and resources. acs.org Furthermore, active learning algorithms can be employed, where the ML model suggests the next set of experiments to perform to most efficiently optimize a reaction for a desired outcome, such as maximizing the yield of a specific regioisomer. researchgate.net

Table 2: Machine Learning Applications in the Study of Halogenated Pyridinols

Application AreaMachine Learning ApproachPotential Impact for this compound
Regioselectivity PredictionClassification or Regression Models (e.g., Random Forest, Neural Networks) trained on molecular fingerprints. acs.orgresearchgate.netPredict whether functionalization will occur at C2, C3, or other positions under given conditions.
Reaction Yield OptimizationBayesian Optimization, Active LearningGuide experimental design to rapidly find the optimal catalyst, solvent, and temperature for a desired transformation.
Catalyst DiscoveryPredictive modeling based on catalyst featuresIdentify novel catalyst structures that could promote new or more efficient reactions.

Exploration of New Chemical Transformations and Reactivity Patterns for Halogenated Pyridinols

Beyond standard cross-coupling reactions, the unique electronic and steric environment of this compound could enable novel chemical transformations. The high degree of halogenation could make it a candidate for exploring "halogen dance" reactions, where halogens migrate around the pyridine ring under specific basic conditions. researchgate.net This could provide access to other, difficult-to-synthesize isomers.

Additionally, the development of new domino reactions, where a single event triggers a cascade of bond-forming reactions, is a major goal in organic synthesis. nih.gov One could envision a scenario where a reaction at the iodine atom initiates a subsequent cyclization involving the hydroxyl or chloro group, leading to complex polycyclic heterocyclic systems in a single step. The generation of radical species from the C-I bond via photochemistry or other methods could also unlock new reactivity patterns not accessible through traditional ionic pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Chloro-3-iodopyridin-4-ol, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves halogenation of pyridin-4-ol derivatives. For example, iodination using iodine monochloride (ICl) in acetic acid under controlled temperature (40–60°C) can introduce the iodine substituent, followed by chlorination with POCl₃ or SOCl₂. Yield optimization requires monitoring stoichiometry, reaction time, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Competing side reactions, such as over-halogenation, can be minimized by stepwise halogen introduction .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include pyridine ring protons (δ 7.5–8.5 ppm), hydroxyl proton (broad ~δ 5–6 ppm, exchangeable), and absence of impurities. Chlorine and iodine substituents deshield adjacent carbons.
  • IR : O-H stretch (~3200 cm⁻¹) and C-Cl/C-I stretches (550–750 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C₅H₃ClINO (exact mass: 271.3 g/mol). Isotopic patterns (Cl: M+2 ~33%; I: M+2 ~100%) confirm halogen presence.
    Purity should be validated via HPLC (C18 column, methanol/water mobile phase) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation and skin contact due to potential toxicity (H315/H319 hazards). Store in a cool, dry place away from oxidizing agents. Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste. Safety protocols align with OSHA and GHS guidelines .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p) basis set) can model frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and bond dissociation energies. For example, the electron-withdrawing effects of Cl and I substituents lower the HOMO energy, making the compound susceptible to nucleophilic attack at the C4 hydroxyl group. Solvent effects (PCM model) refine predictions for polar protic solvents .

Q. How can contradictory spectral or crystallographic data for this compound be resolved?

  • Methodological Answer : Contradictions often arise from polymorphism, solvent adducts, or dynamic effects (e.g., tautomerism). Strategies include:

  • Single-crystal X-ray diffraction : Resolve ambiguities in bond lengths/angles.
  • Variable-temperature NMR : Detect tautomeric equilibria (e.g., keto-enol shifts).
  • Comparative analysis : Cross-validate with synthetic intermediates or analogs (e.g., 2-Chloro-4-iodopyridin-3-ol) to isolate substituent-specific effects .

Q. What strategies optimize regioselective functionalization of this compound for medicinal chemistry applications?

  • Methodological Answer :

  • Protecting groups : Temporarily block the hydroxyl group (e.g., TBS protection) to direct cross-coupling (Suzuki, Stille) at the iodine site.
  • Metal catalysis : Pd-mediated reactions (e.g., Buchwald-Hartwig amination) target the chlorine position.
  • Post-functionalization : Introduce bioisosteres (e.g., trifluoromethoxy) via nucleophilic aromatic substitution, guided by computed activation energies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.